

3-(M-tolyl)-1H-indazol-5-amine literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-(M-tolyl)-1H-indazol-5-amine**

Cat. No.: **B1498887**

[Get Quote](#)

An In-Depth Technical Guide to **3-(m-tolyl)-1H-indazol-5-amine**: A Privileged Scaffold in Modern Drug Discovery

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] This guide provides a comprehensive technical review of **3-(m-tolyl)-1H-indazol-5-amine**, a specific derivative with significant potential in drug development. We will explore its synthesis, physicochemical properties, and known biological activities within the broader context of 3-aryl-indazole compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the experimental choices, potential mechanisms of action, and future applications of this important molecular entity.

Introduction: The Indazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the indazole core is particularly noteworthy.[3][4] Its unique bicyclic structure, consisting of fused benzene and pyrazole rings, allows it to act as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. Several FDA-approved drugs, such as the anti-cancer agents Axitinib and Pazopanib, feature the indazole moiety, highlighting its therapeutic relevance.[1][2]

The 3-aryl-substituted indazoles are a particularly important subclass. The aryl group at the 3-position can be strategically modified to tune the compound's selectivity and potency for specific targets, often protein kinases.[1] The amine group at the 5-position provides a crucial

handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. **3-(m-tolyl)-1H-indazol-5-amine** (Figure 1) is a key building block in this class, serving as a foundational structure for the synthesis of targeted therapeutic agents.^[5]

Figure 1. Chemical Structure of **3-(m-tolyl)-1H-indazol-5-amine**

- CAS Number: 1175793-77-7^[6]
- Molecular Formula: C₁₄H₁₃N₃^[6]
- Molecular Weight: 223.27 g/mol ^[6]

Synthesis and Characterization

The synthesis of 3-aryl-1H-indazoles can be achieved through several established routes. A common and effective strategy involves a Suzuki coupling reaction, which offers a versatile method for introducing the aryl moiety.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for **3-(m-tolyl)-1H-indazol-5-amine** begins with disconnecting the tolyl group, suggesting a Suzuki coupling between a protected 5-amino-3-iodo-1H-indazole and m-tolylboronic acid. The indazole core itself can be formed from a substituted fluorobenzonitrile and hydrazine.

Experimental Protocol: A Representative Synthesis

This protocol describes a multi-step synthesis adapted from established methodologies for similar indazole derivatives.^[7]

Step 1: Synthesis of 5-Nitro-1H-indazol-3-amine

- To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in n-butanol (10 mL/g), add hydrazine hydrate (3.0 eq).
- Heat the mixture to reflux (approx. 118°C) for 1-2 hours, monitoring the reaction by TLC.

- Upon completion, cool the reaction mixture to room temperature.
- Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield 5-nitro-1H-indazol-3-amine as a solid.

Step 2: Iodination and Protection

- Suspend 5-nitro-1H-indazol-3-amine (1.0 eq) in acetonitrile.
- Add N-iodosuccinimide (NIS) (1.2 eq) and stir at room temperature for 4-6 hours.
- Concurrently, protect the amine and indazole nitrogen atoms. A common strategy is to use a BOC (tert-butyloxycarbonyl) group. Add Di-tert-butyl dicarbonate (Boc_2O) (2.5 eq) and a base like triethylamine (TEA) or DMAP.
- Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify by column chromatography to obtain the protected 3-iodo-5-nitro-1H-indazole intermediate.

Step 3: Suzuki Coupling

- To a degassed mixture of dioxane and water (4:1), add the protected 3-iodo-5-nitro-1H-indazole (1.0 eq), m-tolylboronic acid (1.5 eq), and a base such as Cs_2CO_3 or K_2CO_3 (3.0 eq).
- Add a palladium catalyst, for example, $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.05 eq).
- Heat the reaction mixture to 90-100°C under a nitrogen atmosphere for 8-12 hours.
- After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, dry over Na_2SO_4 , and concentrate.
- Purify the crude product via column chromatography to yield the protected 3-(m-tolyl)-5-nitro-1H-indazole.

Step 4: Reduction of the Nitro Group

- Dissolve the nitro-compound (1.0 eq) in ethanol or methanol.

- Add a reducing agent, such as $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ (5.0 eq) or use catalytic hydrogenation with Pd/C and H_2 gas.
- If using SnCl_2 , heat the reaction to 70°C for 2-4 hours.
- Neutralize the reaction with a saturated NaHCO_3 solution and extract with ethyl acetate.
- Dry the organic layer and concentrate to yield the protected **3-(m-tolyl)-1H-indazol-5-amine**.

Step 5: Deprotection

- Dissolve the protected compound in a suitable solvent (e.g., dichloromethane).
- Add trifluoroacetic acid (TFA) and stir at room temperature until deprotection is complete (monitored by TLC).
- Neutralize the reaction and extract the product. Purify by chromatography or recrystallization to obtain the final product, **3-(m-tolyl)-1H-indazol-5-amine**.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

- ^1H and ^{13}C NMR: To confirm the chemical structure and arrangement of protons and carbons.
- Mass Spectrometry (MS): To verify the molecular weight.^[8]
- High-Performance Liquid Chromatography (HPLC): To determine purity.

Physicochemical Properties

A summary of the key physicochemical properties of **3-(m-tolyl)-1H-indazol-5-amine** is presented in Table 1. This data is crucial for designing experimental conditions for biological assays and for formulation development.

Property	Value	Source(s)
CAS Number	1175793-77-7	[6]
Molecular Formula	C ₁₄ H ₁₃ N ₃	[6]
Molecular Weight	223.27 g/mol	[6]
Appearance	Solid (typically off-white to brown)	[5]
Storage Conditions	2-8°C, inert atmosphere, dark place	[6]
Predicted Solubility	Low in water, soluble in organic solvents like DMSO and methanol	[8]
Predicted LogP	~3.5	N/A
Predicted pKa	~4.5 (amine), ~13.5 (indazole NH)	N/A

Biological Activity and Mechanism of Action

While specific biological data for **3-(m-tolyl)-1H-indazol-5-amine** is not extensively published in peer-reviewed literature, the broader class of 3-aryl-indazole derivatives has been widely investigated, primarily as protein kinase inhibitors.[1][3]

Potential Molecular Targets

Indazole derivatives are known to inhibit a variety of kinases that are implicated in cancer cell proliferation, angiogenesis, and survival.[9] These include:

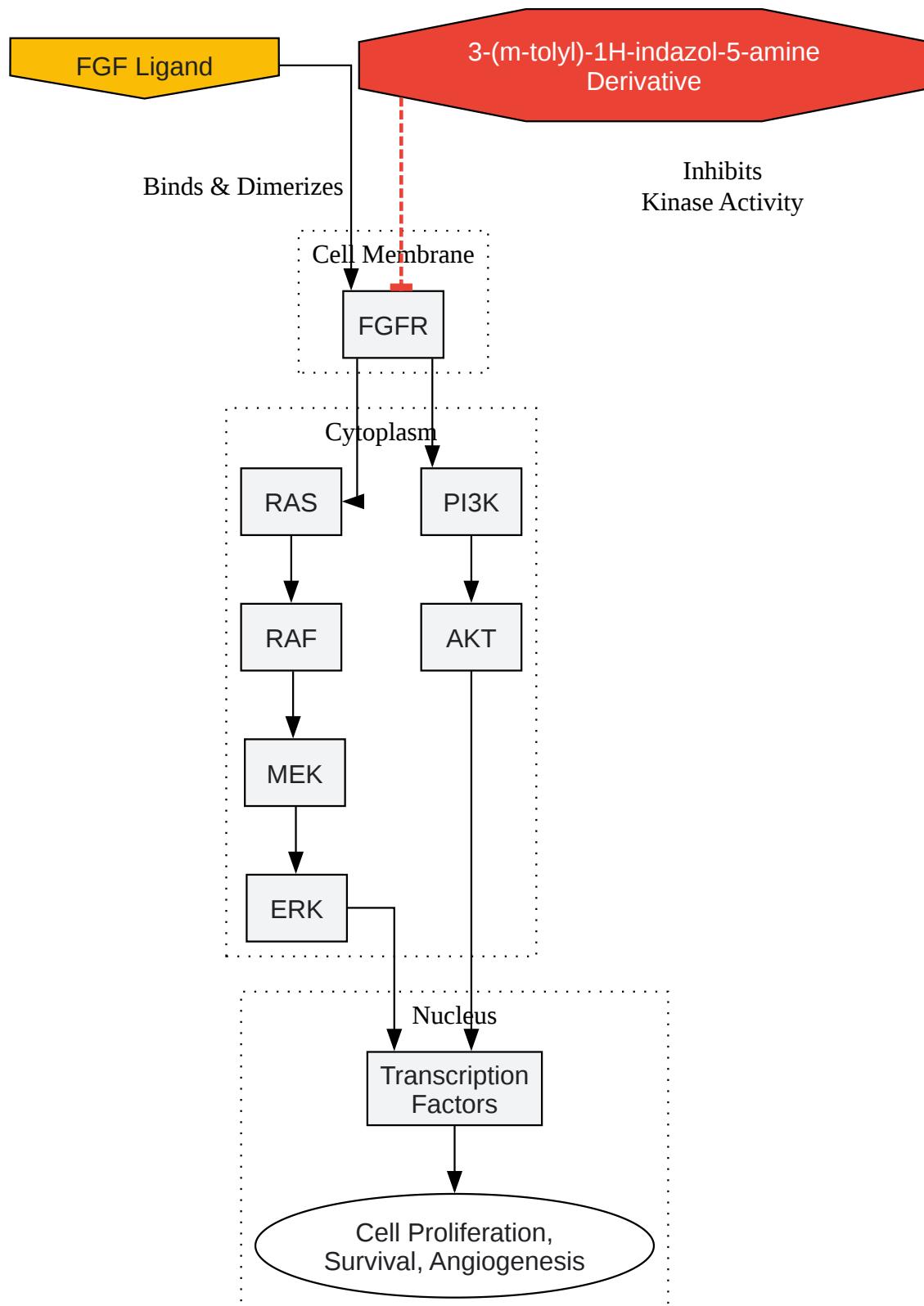
- VEGFR (Vascular Endothelial Growth Factor Receptor): Key regulator of angiogenesis.
- FGFR (Fibroblast Growth Factor Receptor): Involved in cell growth, differentiation, and migration.[1]
- Trk (Tropomyosin receptor kinase): Aberrant Trk signaling can drive various cancers.[1]

- Aurora Kinases: Essential for cell cycle regulation.[3]

The 1H-indazole core often acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[7] The 3-aryl group (in this case, m-tolyl) typically occupies a hydrophobic pocket, and its substitution pattern is critical for achieving selectivity among different kinases. The 5-amino group serves as a key vector for further derivatization to enhance target engagement and improve drug-like properties.

Postulated Signaling Pathway Inhibition

Given the prevalence of indazoles as kinase inhibitors, **3-(m-tolyl)-1H-indazol-5-amine** derivatives could potentially inhibit pathways like the FGFR signaling cascade, which is frequently dysregulated in various cancers.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the FGFR signaling pathway.

Pharmacokinetics and Metabolism

The pharmacokinetic (PK) profile of a drug candidate is critical to its success. For an indazole-based compound, several factors are key.

- Absorption: Oral bioavailability can be variable and is influenced by factors like solubility and first-pass metabolism.
- Distribution: Many small molecule kinase inhibitors have a moderate to high volume of distribution.[\[10\]](#)
- Metabolism: The primary sites of metabolism are likely the tolyl methyl group (oxidation to a benzyl alcohol and then a carboxylic acid) and potential oxidation of the aromatic rings, primarily mediated by cytochrome P450 enzymes in the liver.[\[11\]](#)
- Excretion: The compound and its metabolites are typically eliminated via both renal and fecal routes.

Quantitative structure-pharmacokinetic relationships (QSPkR) studies on similar heterocyclic series have shown that physicochemical properties like lipophilicity (LogP) and basicity (pKa) can influence PK parameters, though not always in a directly predictable manner.[\[12\]](#)

Applications in Drug Discovery

3-(m-tolyl)-1H-indazol-5-amine is not an end-drug but a crucial starting material or fragment for drug discovery campaigns. Its primary application is as a core scaffold for generating libraries of novel compounds for screening and lead optimization.

Workflow for Lead Generation

A typical drug discovery workflow starting from this scaffold would involve several stages, from initial screening to the identification of a preclinical candidate.

Caption: A conceptual drug discovery workflow.

Conclusion and Future Perspectives

3-(m-tolyl)-1H-indazol-5-amine represents a valuable chemical entity rooted in the well-validated, privileged indazole scaffold. While it is primarily a building block, its inherent structural features make it an excellent starting point for developing targeted therapies, particularly kinase inhibitors for oncology. Future research should focus on synthesizing diverse libraries by modifying the 5-amino position to explore new binding interactions and optimize drug-like properties. Comprehensive biological profiling of these new derivatives against broad kinase panels and in relevant cell-based assays will be essential to uncover novel therapeutic agents with high potency and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(m-Tolyl)-1H-indazol-5-amine [myskinrecipes.com]
- 6. 1175793-77-7|3-(m-Tolyl)-1H-indazol-5-amine|BLD Pharm [bldpharm.com]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Nonclinical pharmacokinetics and metabolism of EPZ-5676, a novel DOT1L histone methyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1,2,4]triazine, a functionally selective

GABA(A) alpha5 inverse agonist for cognitive dysfunction - PubMed
[pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of a series of 6-chloro-2,3,4,5-tetrahydro-3-substituted-1H- 3-benzazepines in rats. Determination of quantitative structure-pharmacokinetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-(M-tolyl)-1H-indazol-5-amine literature review]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1498887#3-m-tolyl-1h-indazol-5-amine-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com